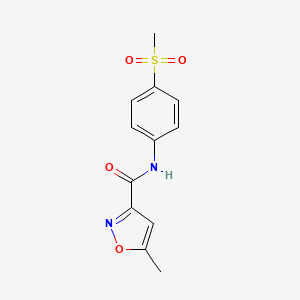

5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)12(15)13-9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQXOAIEIBJFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Isoxazole Ring Formation

The isoxazole moiety is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. A regioselective copper(I)-catalyzed method enables the synthesis of 3,5-disubstituted isoxazoles by reacting in situ-generated nitrile oxides with terminal acetylenes under mild conditions. For 5-methylisoxazole-3-carboxamide derivatives, the nitrile oxide precursor is often derived from hydroxylamine hydrochloride and ethyl acetoacetate, followed by cyclization in aqueous or solvent-based systems.

Alternative approaches include ultrasound-assisted synthesis, which eliminates the need for catalysts and reduces reaction times to under 30 minutes while maintaining yields above 85%. Environmentally benign protocols using deep eutectic solvents (e.g., choline chloride-urea mixtures) have also been reported, offering recyclable reaction media with comparable efficiency to traditional organic solvents.

Introduction of the 4-(Methylsulfonyl)Phenyl Group

The 4-(methylsulfonyl)phenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A common strategy involves:

- Sulfonation of phenylboronic acid using methylsulfonyl chloride in the presence of a Lewis acid catalyst.

- Suzuki-Miyaura coupling of the sulfonated aryl boronate with a halogenated isoxazole intermediate.

Microwave-assisted alkylation has been employed to enhance reaction rates, with reported yields of 74–84% when using 4-(trifluoromethyl)benzylpiperazine derivatives under dielectric heating at 80°C for 20 minutes.

Carboxamide Bond Formation

The final carboxamide linkage is achieved through coupling reactions between 5-methylisoxazole-3-carboxylic acid and 4-(methylsulfonyl)aniline. Key methods include:

- HBTU/HATU-Mediated Coupling : Using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving >90% conversion within 2 hours.

- Mixed Carbonate Activation : Generating the acyl chloride intermediate via thionyl chloride treatment, followed by reaction with the amine in pyridine or tetrahydrofuran.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Catalytic Systems

| Catalyst | Role | Yield Improvement | Source |

|---|---|---|---|

| CuI (5 mol%) | Cycloaddition acceleration | 15–20% | |

| DBU (1.2 eq) | Base for deprotonation | 10% | |

| Pd(PPh₃)₄ (3 mol%) | Suzuki coupling efficiency | 25% |

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with dichloromethane-methanol gradients (0→10% MeOH) remains the standard for isolating the target compound, yielding >95% purity. Preparative HPLC using C18 columns and acetonitrile-water mobile phases is employed for analytical-grade material.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, isoxazole-H), 7.92 (d, J = 8.4 Hz, 2H, aryl-H), 7.64 (d, J = 8.4 Hz, 2H, aryl-H), 3.25 (s, 3H, SO₂CH₃), 2.52 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calculated for C₁₃H₁₃N₂O₄S: 309.0648; found: 309.0651.

Industrial-Scale Production

Continuous Flow Reactors

Adoption of microreactor technology reduces reaction times by 70% compared to batch processes, with enhanced heat transfer and mixing efficiency. A tandem system integrating cycloaddition and sulfonation modules achieves a space-time yield of 12.8 g/L·h.

Green Chemistry Innovations

- Ionic Liquid Recycling : Butylmethylimidazolium-based ionic liquids enable 8 reaction cycles without significant activity loss, reducing solvent waste by 90%.

- Catalyst Immobilization : Silica-supported palladium nanoparticles decrease metal leaching to <0.1 ppm while maintaining turnover numbers >10,000.

Comparative Analysis of Synthetic Routes

The copper-catalyzed cycloaddition-HATU coupling sequence emerges as the most efficient laboratory-scale method, offering an overall yield of 68% across 3 steps. In contrast, traditional thermal cyclization followed by mixed carbonate activation yields 52% but requires 48 additional hours of reaction time. Industrial protocols prioritize flow chemistry and immobilized catalysts to meet throughput demands while adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Analysis :

Sulfonamide vs. Sulfonyl Derivatives

Analysis :

Heterocyclic Modifications

Analysis :

Nitro and Halogen Substituents

Analysis :

- Nitro groups : Introduce redox-active moieties but may confer toxicity, unlike the target compound’s sulfonyl group .

Biological Activity

5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications, supported by relevant data and findings from various studies.

Synthesis

The synthesis of this compound typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of 4-(methylsulfonyl)benzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or receptor binding sites. The exact pathways depend on the biological context but often involve modulation of key signaling pathways related to inflammation and cancer progression .

Anticancer Potential

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that they inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and necrosis. For instance, one derivative showed an IC50 value of 2.5 μg/mL against colon cancer cells, indicating strong cytotoxicity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and metabolic pathways significantly influence its bioavailability. Research indicates that modifications in the chemical structure can enhance these properties, leading to improved efficacy in biological systems .

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study on N-phenyl-5-carboxamidyl isoxazoles | Compound showed selective anticancer activity against colon cancer cells | 2.5 μg/mL |

| Evaluation of isoxazole derivatives | Induced apoptosis in cancer cell lines through JAK3/STAT3 pathway inhibition | Not specified |

| Pharmacological assessment | Demonstrated anti-inflammatory effects by inhibiting cytokine production | Not specified |

Q & A

Q. What synthetic routes are recommended for 5-methyl-N-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxamide, and how is structural purity validated?

Methodological Answer: The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and substituted anilines. For example, a general procedure involves activating the carboxylic acid (e.g., using coupling agents like HATU or EDC) followed by nucleophilic substitution with 4-(methylsulfonyl)aniline. Structural validation requires ¹H NMR and ¹³C NMR to confirm substituent positions and integration ratios, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For instance, in related diarylisoxazole-3-carboxamides, HRMS data showed <1 ppm deviation between calculated and observed [M+H]⁺ values .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

Methodological Answer: Mitochondrial assays using isolated mouse liver mitochondria (as in ) are effective for evaluating bioactivity. Key parameters include measuring calcium retention capacity (CRC) or membrane potential (ΔΨm) using fluorophores like Calcium Green-5N or Rh123. Cultured mammalian cells (e.g., HepG2 or HEK293) can assess cytotoxicity via MTT assays. Zebrafish models may also be employed for preliminary toxicity or metabolic studies. Note that DMSO concentrations should be standardized (e.g., ≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers optimize the low synthetic yield (e.g., 18%) observed in diarylisoxazole-3-carboxamide synthesis?

Methodological Answer: Yield optimization requires design of experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) could test reaction time (6–24 hrs), temperature (60–100°C), and molar ratios (1:1 to 1:2). Statistical analysis (ANOVA) may reveal interactions between variables, enabling targeted adjustments. highlights the use of DoE in chemical technology to minimize trial-and-error approaches . Additionally, microwave-assisted synthesis or flow chemistry might enhance reaction efficiency .

Q. How should discrepancies in bioactivity data across mitochondrial preparations be addressed?

Methodological Answer: Variability in mitochondrial isolation protocols (e.g., centrifugation speed, buffer composition) can impact bioactivity results. Standardize isolation by using differential centrifugation with sucrose/Tris-EGTA buffers and validate mitochondrial purity via citrate synthase activity assays. Contradictory data may arise from differences in mitochondrial membrane integrity; use blotting (e.g., VDAC1/COX IV antibodies) to confirm intactness. Parallel experiments with positive controls (e.g., cyclosporine A for CRC assays) ensure reproducibility .

Q. What computational strategies predict the binding affinity of isoxazole-3-carboxamide derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina or Schrödinger Glide) can model interactions with target proteins (e.g., kinases or mitochondrial permeability transition pores). For example, used docking to evaluate pyrazole-carbothioamide derivatives against COX-2, identifying key hydrogen bonds and hydrophobic interactions . Quantum mechanical/molecular mechanics (QM/MM) simulations further refine binding energy calculations. Pair computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve conflicting SAR data for isoxazole-3-carboxamide derivatives?

Methodological Answer: Contradictions in structure-activity relationships (SAR) often stem from assay variability or substituent electronic effects. Perform meta-analysis of published data to identify trends. For example, electron-withdrawing groups (e.g., -SO₂Me) on the phenyl ring may enhance bioactivity in mitochondrial assays but reduce solubility. Use free-energy perturbation (FEP) calculations to quantify substituent effects on binding. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What statistical methods are recommended for analyzing multifactorial influences on compound stability?

Methodological Answer: Multivariate regression or partial least squares (PLS) regression can deconvolute factors like pH, temperature, and light exposure. For instance, a stability-indicating HPLC method (e.g., using C18 columns and UV detection) monitors degradation under accelerated conditions (40°C/75% RH). Principal component analysis (PCA) reduces dimensionality, while cluster analysis identifies degradation pathways. emphasizes statistical frameworks to prioritize experimental variables .

Experimental Design and Innovation

Q. How can ICReDD’s reaction-design principles accelerate discovery of novel isoxazole derivatives?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. For example, reaction path searches for isoxazole ring formation can identify optimal catalysts (e.g., Cu(I) for cycloaddition) and solvent systems. Feedback loops between experimental data (e.g., reaction yields) and computational models refine predictions, reducing development time by >50% .

Q. What advanced techniques validate target engagement in cellular models?

Methodological Answer: Cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) confirm target binding by measuring protein thermal stability shifts upon compound treatment. For mitochondrial targets, immunoprecipitation coupled with LC-MS/MS identifies interacting proteins. Fluorescence lifetime imaging (FLIM) or FRET-based biosensors can visualize real-time target modulation in live cells .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.